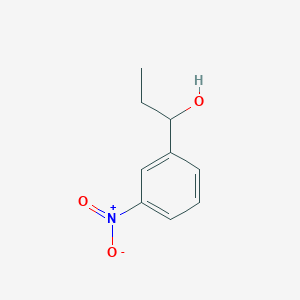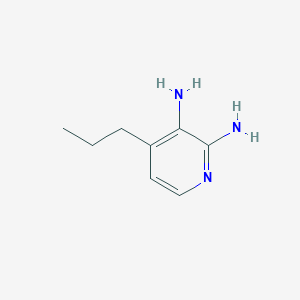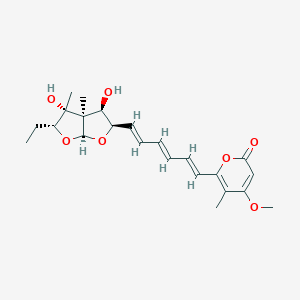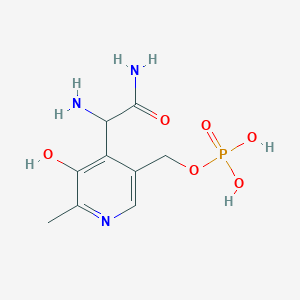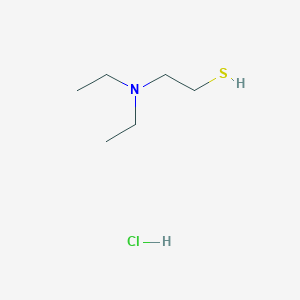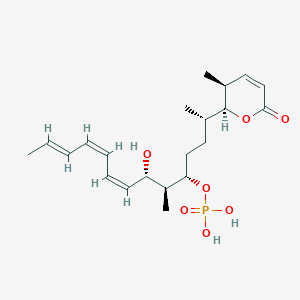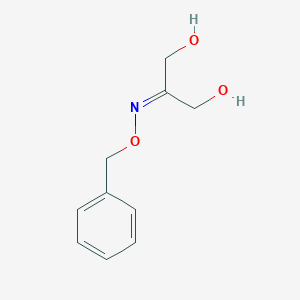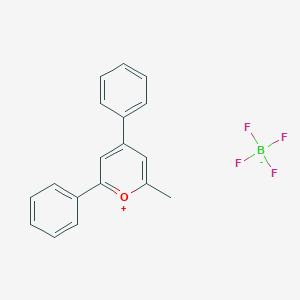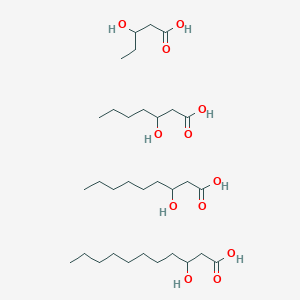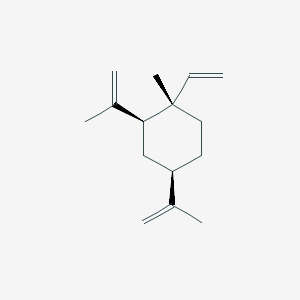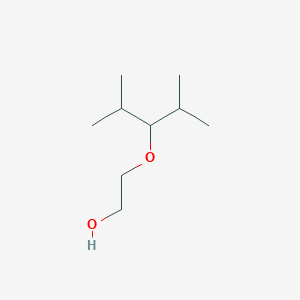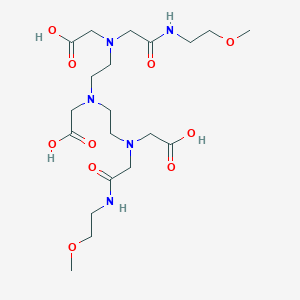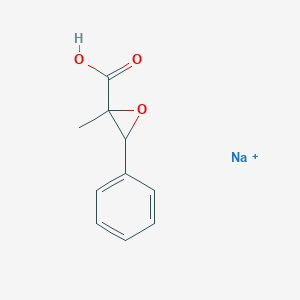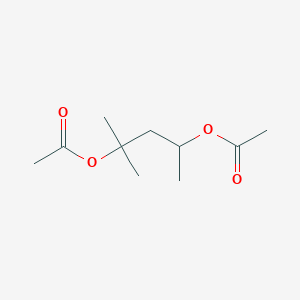
2-Methyl-2,4-pentanediol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,4-pentanediol diacetate, also known as MPD diacetate, is a colorless and odorless liquid that is widely used in various industries. It is a versatile solvent and a common ingredient in paints, coatings, and adhesives. MPD diacetate is also used as a flavoring agent in food and beverages.
Scientific Research Applications
2-Methyl-2,4-pentanediol diacetate diacetate has been extensively studied in various scientific research fields. It is commonly used as a solvent in the synthesis of organic compounds. 2-Methyl-2,4-pentanediol diacetate diacetate has been used as a solvent for the synthesis of polyurethane coatings, which have excellent mechanical properties and are widely used in the automotive and aerospace industries. 2-Methyl-2,4-pentanediol diacetate diacetate has also been used as a solvent in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4-pentanediol diacetate diacetate is not well understood. However, it is believed to act as a polar aprotic solvent, which can dissolve polar and nonpolar compounds. 2-Methyl-2,4-pentanediol diacetate diacetate can also act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between solute molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methyl-2,4-pentanediol diacetate diacetate. However, it is believed to be non-toxic and non-carcinogenic. 2-Methyl-2,4-pentanediol diacetate diacetate has been shown to have low acute toxicity in rats and has not been found to cause any adverse effects in humans.
Advantages and Limitations for Lab Experiments
2-Methyl-2,4-pentanediol diacetate diacetate has several advantages as a solvent for lab experiments. It has a low vapor pressure, which makes it easy to handle and reduces the risk of exposure to toxic fumes. 2-Methyl-2,4-pentanediol diacetate diacetate is also a good solvent for a wide range of organic compounds, which makes it versatile and useful in various scientific research fields. However, 2-Methyl-2,4-pentanediol diacetate diacetate has some limitations. It is not a good solvent for inorganic compounds and is not suitable for use in some types of reactions, such as acid-catalyzed reactions.
Future Directions
For the study of 2-Methyl-2,4-pentanediol diacetate diacetate include the synthesis of new chiral compounds, the use of 2-Methyl-2,4-pentanediol diacetate diacetate in the synthesis of new polyurethane coatings and pharmaceutical compounds, and the study of its toxicity and environmental impact.
Synthesis Methods
2-Methyl-2,4-pentanediol diacetate diacetate can be synthesized by the reaction between 2-methyl-2,4-pentanediol and acetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid. The resulting product is purified through distillation to obtain the final product.
properties
CAS RN |
1637-24-7 |
|---|---|
Product Name |
2-Methyl-2,4-pentanediol diacetate |
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(4-acetyloxy-4-methylpentan-2-yl) acetate |
InChI |
InChI=1S/C10H18O4/c1-7(13-8(2)11)6-10(4,5)14-9(3)12/h7H,6H2,1-5H3 |
InChI Key |
PTPLKZHLDXVIBT-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
Other CAS RN |
1637-24-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
